molecular formula C21H22ClN3O3 B3009891 N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide CAS No. 896381-80-9

N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Numéro de catalogue B3009891
Numéro CAS: 896381-80-9
Poids moléculaire: 399.88
Clé InChI: ZSQGOJFMOMWESC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide, also known as CDX-085, is a novel small molecule compound that has been recently developed for scientific research purposes. It is a potent inhibitor of a specific kinase enzyme that is involved in various physiological and pathological processes.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

This compound and its derivatives have been explored for their potential in treating various diseases due to their pharmacological properties. For instance, quinazoline derivatives have shown promise in anticonvulsant activity studies, with specific compounds improving experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting a potential mechanism involving carbonic anhydrase II inhibition (Wassim El Kayal et al., 2019). Moreover, novel quinazolinediones have been synthesized and evaluated for their antitumor properties against human cancer cell lines, with some compounds showing significant potency, indicating their potential as antitumor agents (Abeer N. Al-Romaizan et al., 2019).

Synthesis and Structural Analysis

Research in this area focuses on the synthesis of novel compounds containing the quinazoline moiety and their structural analysis. For example, the domino synthesis of quinazolin-3(2H)-yl)-N-aryl/alkyl benzamides has been described, highlighting the first application of certain substrates in oxidative rearrangement for synthesizing desired products. These compounds have been evaluated for their anticancer activities, with molecular docking studies supporting their potential as DNA intercalators (Anil Kumar Soda et al., 2022).

Molecular Docking and In Silico Studies

Computational studies play a crucial role in understanding the interaction between these compounds and biological targets. Docking studies using SCIGRESS software have identified compounds with high affinity for anticonvulsant protein targets, suggesting a positive correlation between scoring protein inhibition and experimental data (Wassim El Kayal et al., 2019). Such in silico assessments are critical for predicting the efficacy of these compounds before in vivo experiments.

Enzyme Inhibition and Antifungal Activities

Quinazoline derivatives have been investigated for their ability to inhibit enzymes such as chitin synthase, which is crucial for fungal cell wall synthesis. This has implications for developing new antifungal agents. Although some synthesized compounds showed lower in vitro activity compared to active controls, their potential synergistic effects with established antifungals indicate a promising area for further research (Nada A Noureldin et al., 2018).

Propriétés

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-17-10-5-3-8-15(17)14-23-19(26)12-2-1-7-13-25-20(27)16-9-4-6-11-18(16)24-21(25)28/h3-6,8-11H,1-2,7,12-14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQGOJFMOMWESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.